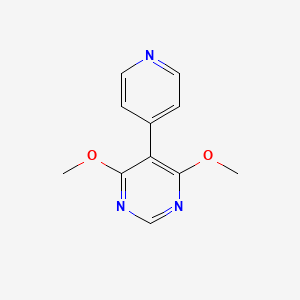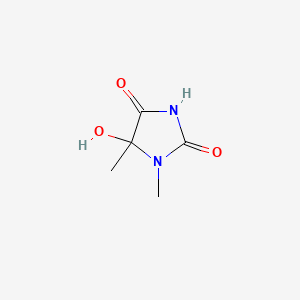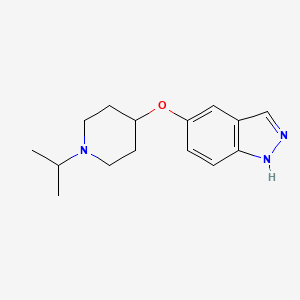
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole
Descripción general
Descripción
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of these functional groups makes it a valuable candidate for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Introduction of the Indazole Moiety: The indazole ring can be introduced through cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling of the Piperidine and Indazole Rings: The final step involves coupling the piperidine and indazole rings through an ether linkage, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in DMF, NaOMe in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as 1-isopropyl-4-piperidinol and 1-isopropyl-4-piperidone share the piperidine ring structure.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole moiety.
Uniqueness
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is unique due to the combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
5-(1-propan-2-ylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-7-5-13(6-8-18)19-14-3-4-15-12(9-14)10-16-17-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,16,17) |
Clave InChI |
LYJDSIDFTHJKMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)
![3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin](/img/structure/B8446827.png)
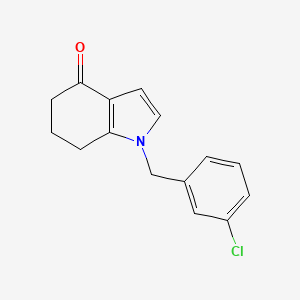
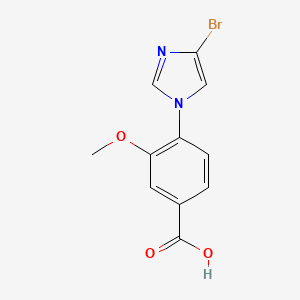
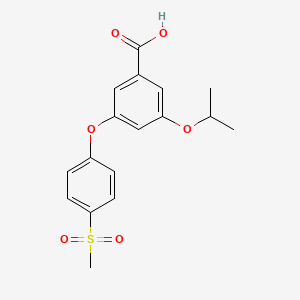
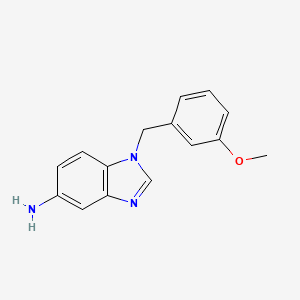
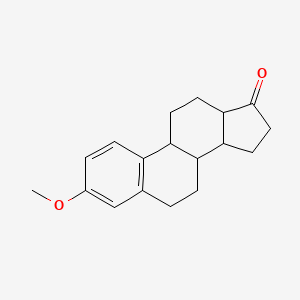
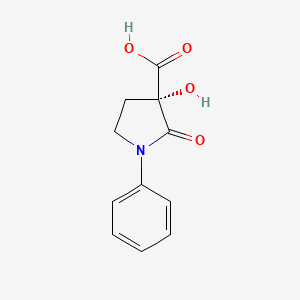
![4-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)butyric acid](/img/structure/B8446864.png)
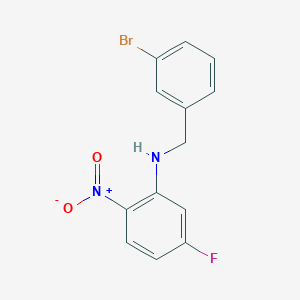
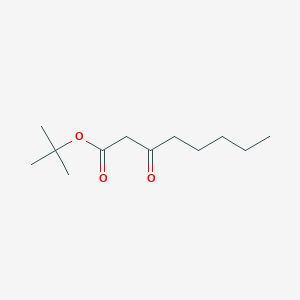
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
